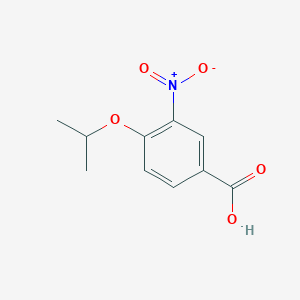

4-Isopropoxy-3-nitrobenzoic acid

説明

Contextual Significance in Synthetic Organic Chemistry

The significance of 4-isopropoxy-3-nitrobenzoic acid in synthetic organic chemistry lies primarily in its utility as a building block. The presence of three distinct functional groups—carboxylic acid, ether, and nitro group—on the benzene (B151609) ring allows for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain nucleophilic substitution reactions and can also be reduced to an amino group, opening pathways to a wide range of derivatives, including amides and azo compounds. nbinno.com The carboxylic acid and isopropoxy groups provide additional sites for modification, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.

Historical Perspectives on Aryl Nitrocarboxylic Acid Synthesis

The synthesis of aryl nitrocarboxylic acids, the class of compounds to which this compound belongs, has a long history rooted in the development of nitration and oxidation reactions. Historically, the nitration of aromatic compounds was achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The synthesis of nitrobenzoic acids, for instance, can be accomplished by the nitration of benzoic acid or the oxidation of nitrotoluenes. wikipedia.orgorgsyn.org

The preparation of alkoxy-substituted nitrobenzoic acids often involves a multi-step process. For example, a common route to 4-alkoxy-3-nitrobenzoic acids starts with the corresponding 4-hydroxybenzoic acid ester. google.com This ester is first nitrated, and then the alkoxy group is introduced via Williamson ether synthesis. Finally, hydrolysis of the ester group yields the desired carboxylic acid. A process for producing 3-nitro-4-alkoxybenzoic acid highlights the importance of this class of compounds as intermediates for dyes, pigments, and medicines. google.com

A study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid using iodopropane and subsequent hydrolysis revealed the influence of reaction conditions, such as temperature and base concentration, on the product yield. researchgate.net This underscores the nuanced understanding of reaction mechanisms that has evolved over time for the synthesis of this class of compounds.

Structural Framework and Functional Group Analysis

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 3, and an isopropoxy group at position 4. The interplay of these functional groups dictates the compound's chemical behavior.

Spectroscopic analysis provides further insight into the compound's structure. In the infrared (IR) spectrum, characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group would be expected. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group, with their chemical shifts and coupling patterns providing detailed information about the electronic environment of each nucleus. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO5 |

| Molecular Weight | 225.20 g/mol |

| Appearance | Solid |

| CAS Number | 1038969-94-6 |

This data is compiled from general chemical knowledge and databases for similar compounds.

Overview of Research Trajectories for Related Chemical Entities

Research involving related nitrobenzoic acid derivatives is diverse and spans multiple fields. In medicinal chemistry, nitrobenzoic acid derivatives are explored as intermediates in the synthesis of various therapeutic agents. For example, 4-amino-3-nitrobenzoic acid is a precursor for compounds with potential anti-inflammatory and analgesic properties. nbinno.com Other derivatives, like 4-fluoro-3-nitrobenzoic acid, are used in the preparation of novel antimycobacterial agents and inhibitors of acetylcholinesterase and butyrylcholinesterase. sigmaaldrich.com

The synthesis and biological evaluation of azole-based derivatives of p-nitrobenzoic acid have been investigated for their antimicrobial activities. apjhs.com Furthermore, the study of the acidity trends of nitrobenzoic acid isomers provides fundamental insights into the electronic effects of substituents on aromatic rings. echemi.com Research on the synthesis of related compounds, such as 3-hydroxy-4-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid, continues to refine synthetic methodologies and expand the library of available building blocks for organic synthesis. chemicalbook.comnih.govsigmaaldrich.com The development of efficient synthetic routes, such as a process for producing 3-nitro-4-alkoxybenzoic acid without the use of sulfuric acid and halogenated solvents, reflects a trend towards greener and more sustainable chemical processes. google.com

Structure

3D Structure

特性

IUPAC Name |

3-nitro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJMQBFZZKIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577004 | |

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156629-52-6 | |

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Process Optimization for 4 Isopropoxy 3 Nitrobenzoic Acid

Established Synthetic Pathways to 4-Isopropoxy-3-nitrobenzoic Acid

Alkylation Reactions of Hydroxy-nitrobenzoic Acid Precursors

This synthetic approach begins with a benzoic acid molecule that already contains the hydroxyl and nitro functional groups in the desired positions. The key step is the selective O-alkylation of the phenolic hydroxyl group to introduce the isopropoxy moiety. This method is advantageous as it avoids the potential for generating undesired regioisomers during a nitration step on an already substituted ring.

The direct alkylation of 4-hydroxy-3-nitrobenzoic acid presents challenges due to the presence of two acidic protons (from the carboxylic acid and the phenol). To achieve selective isopropylation at the hydroxyl position, the carboxylic acid is often protected as an ester. The general pathway involves the Williamson ether synthesis, where the phenoxide ion, generated by a suitable base, acts as a nucleophile, attacking an isopropyl electrophile.

The reaction conditions are crucial for maximizing the yield of the desired ether. A variety of bases and isopropylating agents can be employed, with the choice depending on factors such as substrate reactivity, cost, and scalability.

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxy-nitrobenzoates

| Starting Material | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | K₂CO₃ | 2-Bromopropane | DMF | 80 | >90 |

| Ethyl 4-hydroxy-3-nitrobenzoate | NaH | Isopropyl iodide | THF | 60 | ~95 |

Note: Data is compiled from analogous and representative organic synthesis procedures.

A widely utilized and efficient route starts with the esterified precursor, methyl 4-hydroxy-3-nitrobenzoate. The synthesis proceeds in two main stages:

O-Alkylation: The methyl 4-hydroxy-3-nitrobenzoate is treated with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then displaces the halide in a nucleophilic substitution reaction (Sₙ2) to form methyl 4-isopropoxy-3-nitrobenzoate.

Ester Hydrolysis: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product, this compound. This hydrolysis step often proceeds in high yield. For example, the analogous hydrolysis of 3-nitro-4-propoxybenzoic acid propyl ester using sodium hydroxide solution results in a 98.0% yield of the final acid product. chemicalbook.com

The precursor, methyl 4-hydroxy-3-nitrobenzoate, can itself be prepared by the nitration of methyl 4-hydroxybenzoate using nitric acid. google.comepo.org

Nitration of 4-Alkoxybenzoic Acid Precursors

This alternative strategy involves introducing the nitro group onto a 4-isopropoxybenzoic acid substrate. This is an electrophilic aromatic substitution reaction. The success of this method hinges on the ability to control the position of nitration on the aromatic ring.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The 4-isopropoxy group is an activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.

The powerful ortho, para-directing isopropoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5).

The meta-directing carboxylic acid group directs the electrophile to the same positions (3 and 5), which are meta to it.

Since both groups direct the incoming nitro group to the same positions, the reaction produces a mixture of 3-nitro and 5-nitro isomers. However, the 3-nitro isomer (this compound) is typically the major product. This preference is largely attributed to steric hindrance; the bulky isopropoxy group partially shields the 5-position, making the 3-position more accessible to the incoming nitronium ion. The study of other alkoxy-substituted benzoic acids has shown that both steric and electronic coordination effects of the alkoxy group are key in determining the final regioisomeric ratio. mdpi.com

The choice of nitrating agent and reaction conditions significantly impacts the yield, purity, and safety of the process. Traditional methods often employ a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu

Role of Sulfuric Acid: The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com

Concentration Effects: The concentration of the acids is critical. Using nitric acid with a strength of 30% to 62% is effective for the nitration of related precursors. google.com However, highly concentrated systems can lead to over-nitration, producing dinitro compounds, or cause oxidative degradation of the starting material. epo.orgfrontiersin.org Conversely, if the acid concentration is too low, the reaction rate may be impractically slow. frontiersin.org

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically 0–10 °C) is essential to control the reaction rate and minimize the formation of byproducts, particularly ortho isomers in related reactions. truman.edu

Alternative nitrating systems have been developed to improve selectivity and reduce the use of corrosive mixed acids. For instance, systems comprising nitric acid with an acid anhydride (like acetic anhydride) over a zeolite catalyst have demonstrated high regioselectivity and yields in the nitration of other aromatic compounds. semanticscholar.org

Table 2: Comparison of Nitrating Systems for Aromatic Compounds

| Nitrating Agent | Catalyst/Additive | Temperature (°C) | Key Characteristics |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | None | 0 - 10 | Standard, highly effective but corrosive; risk of over-nitration. |

| Conc. HNO₃ (30-62%) | None | 20 - 30 | Milder conditions, suitable for sensitive substrates. google.com |

| HNO₃ / Acetic Anhydride | Zeolite Hβ | 50 | High regioselectivity, avoids strong mineral acids. semanticscholar.org |

Note: This table summarizes general findings in aromatic nitration, applicable to the synthesis .

Reaction Condition Optimization in this compound Synthesis

The successful synthesis of the target benzoic acid derivative is highly dependent on the careful control of several key reaction parameters. The interplay between temperature, the choice and concentration of the base, and the solvent system can dramatically shift the reaction pathway, favoring either the desired product or the formation of significant byproducts. researchgate.net

Temperature is a critical factor that can dictate the product distribution in the synthesis of isopropoxy nitrobenzoic acids. Studies on the hydrolysis of the isopropyl ester intermediate have shown that elevated temperatures significantly promote the formation of an azoxybenzene derivative at the expense of the desired carboxylic acid. researchgate.net

Table 1: Effect of Temperature on Product Yield

| Temperature | Major Product | Yield |

|---|---|---|

| 80 °C | Azoxybenzene derivative | 92% |

| Room Temp. | 2-isopropoxy-4-nitrobenzoic acid | 82% |

| 40-60 °C | Mixture (desired acid and azoxybenzene) | - |

Data derived from studies on the synthesis of 2-isopropoxy-4-nitrobenzoic acid. researchgate.net

The choice of base is another pivotal parameter in directing the reaction towards the desired product. The use of a strong, concentrated base, particularly in combination with high temperatures, has been identified as a key contributor to the formation of the azoxybenzene byproduct. researchgate.net

In the synthesis of 2-isopropoxy-4-nitrobenzoic acid, employing a 45% aqueous solution of Sodium Hydroxide (NaOH) at 80 °C resulted in the azoxybenzene derivative being the main product. researchgate.net However, a significant improvement in the yield of the target carboxylic acid was achieved by switching to a different base and milder conditions. The use of Lithium Hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture at room temperature proved to be an effective strategy, affording the desired 2-isopropoxy-4-nitrobenzoic acid in high yield without the need for extensive purification. researchgate.net Further experiments showed that while Potassium Hydroxide (KOH) also facilitated the reaction, it was less efficient than NaOH in producing the azoxybenzene derivative under high-temperature conditions. researchgate.net

Table 2: Influence of Base on Product Formation at 80 °C

| Base | Primary Product | Relative Efficiency |

|---|---|---|

| 45% aq. NaOH | Azoxybenzene derivative | High |

| KOH | Azoxybenzene derivative | Less efficient than NaOH |

| LiOH (at RT) | 2-isopropoxy-4-nitrobenzoic acid | High (for desired product) |

Data derived from studies on the synthesis of 2-isopropoxy-4-nitrobenzoic acid. researchgate.net

The solvent system plays a crucial role in the synthesis, influencing both reaction rates and product selectivity. In the studied synthesis of the isomeric 2-isopropoxy-4-nitrobenzoic acid, solvent systems such as a mixture of Tetrahydrofuran (THF) and Ethanol (B145695) (EtOH) were used in conjunction with concentrated NaOH at high temperatures, which led to the azoxybenzene byproduct. researchgate.net An alternative system using THF and water with LiOH at room temperature was successful in producing the desired carboxylic acid. researchgate.net

The formation of azoxybenzenes from nitroaromatic compounds is known to be influenced by the solvent environment. The mechanism can involve radical intermediates, and the polarity of the solvent can affect the stability of these intermediates and the transition states leading to their formation. While specific studies on solvent optimization for this compound are not detailed, the principles observed in related syntheses suggest that aprotic polar solvents or aqueous mixtures that facilitate hydrolysis at lower temperatures are preferable to suppress reductive side reactions. researchgate.net

Investigation of Byproduct Formation and Suppression Strategies

A key challenge in the synthesis of isopropoxy nitrobenzoic acids is the emergence of dimeric azoxybenzene structures, which can become the predominant product under suboptimal conditions. researchgate.net Understanding the identity and formation mechanism of these byproducts is essential for developing effective suppression strategies.

In a related synthesis, the major byproduct was identified as a trans-azoxybenzene derivative, specifically (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide. researchgate.net This compound was thoroughly characterized using a suite of spectroscopic techniques. Infrared (IR) spectroscopy showed characteristic peaks for a dicarboxylic acid derivative. researchgate.net The structure was further confirmed by 1H, 13C, and 15N Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The 15N NMR chemical shifts, in particular, were consistent with the trans-configuration of the azoxybenzene core. researchgate.net

The formation of azoxybenzene from a nitroaromatic precursor is a reductive coupling reaction. The mechanism is believed to proceed through the partial reduction of the nitro group. researchgate.net Under strongly basic conditions and in the presence of an alcohol solvent at high temperatures, the nitro compound can be reduced to intermediate species such as a nitrosobenzene and a hydroxylamine derivative. researchgate.net

These intermediates can then undergo a condensation reaction to form the azoxy linkage, with the elimination of a water molecule. The use of alcoholic sodium or potassium alkoxides for this type of transformation has been known for over a century. researchgate.net The suppression of this byproduct is therefore achieved by avoiding the conditions that promote the initial reduction of the nitro group, namely high temperatures and highly concentrated strong bases. researchgate.net By conducting the hydrolysis under milder conditions—at room temperature and with a less aggressive base like LiOH—the reductive pathway is disfavored, allowing the desired saponification of the ester to proceed cleanly. researchgate.net

Methodologies for Enhanced Product Purity and Isolation

The final purity of this compound is paramount for its subsequent applications, necessitating effective purification and isolation strategies. The choice of methodology is often dictated by the nature and percentage of impurities present in the crude product, which typically include starting materials, regioisomers, and by-products from the synthesis. Common techniques employed for the purification of substituted nitrobenzoic acids, including this compound, involve recrystallization, acid-base extraction, and chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For nitrobenzoic acid derivatives, a variety of solvents can be employed. A common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.

In a study on the purification of a structurally similar compound, 3-isopropoxy-4-methoxy-2-nitrobenzoic acid, recrystallization from a mixed solvent system of isopropanol and water (5:1 ratio) was found to be highly effective. This process significantly reduced the content of an isomeric impurity from 8% in the crude product to 0.2% in the final isolated solid, resulting in a product with 99.8% purity and a yield of 83% google.com. This demonstrates the efficacy of mixed-solvent recrystallization in selectively removing closely related impurities.

Interactive Data Table: Effect of Recrystallization on Purity

| Parameter | Before Recrystallization | After Recrystallization |

| Isomer Content | 8% | 0.2% |

| Purity (by HPLC) | 92% (containing isomers) | 99.8% |

| Yield | 92% | 83% |

| Data derived from the purification of 3-isopropoxy-4-methoxy-2-nitrobenzoic acid, a structurally related compound. google.com |

Acid-Base Extraction

Leveraging the acidic nature of the carboxylic acid group, acid-base extraction is another powerful purification tool. The crude this compound can be dissolved in an organic solvent and treated with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The acidic compound will be deprotonated to form its water-soluble salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified with a strong acid, such as hydrochloric acid, to re-protonate the carboxylate and precipitate the purified this compound, which can then be collected by filtration. This method is particularly effective for removing neutral or basic impurities.

Chromatographic Methods

For challenging separations, particularly for the removal of regioisomers with very similar physical properties, chromatographic techniques are often employed.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. For substituted nitrobenzoic acids, column chromatography can provide excellent separation of isomers.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For substituted benzoic acids, TLC on polyamide sheets using aqueous solutions of α-cyclodextrin as the mobile phase has been shown to effectively separate ortho, meta, and para isomers. The Rf values are dependent on the concentration of α-cyclodextrin and the specific substituent on the benzoic acid.

Advanced Spectroscopic and Spectrometric Characterization of 4 Isopropoxy 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁵N, it is possible to map out the molecular structure, including connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-isopropoxy-3-nitrobenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the isopropoxy group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region would feature three protons. The proton at C5 (H-5) is expected to be a doublet, coupled to H-6. The proton at C6 (H-6) should appear as a doublet of doublets, coupled to both H-5 and H-2. The proton at C2 (H-2) will likely be a doublet, coupled to H-6. The electron-withdrawing nitro group at C3 and the electron-donating isopropoxy group at C4 will cause these aromatic protons to resonate at specific downfield positions. For comparison, the aromatic protons in 3-nitrobenzoic acid appear between 7.75 and 9.08 ppm. rsc.org

The isopropoxy group will produce two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. The methine proton's signal will be further downfield due to its proximity to the oxygen atom. In 4-isopropoxybenzoic acid, these signals appear around 4.64 ppm (septet) and 1.36 ppm (doublet). chemicalbook.com The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield position, typically above 10 ppm, and its visibility can be dependent on the solvent used. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10 | singlet (broad) | - |

| H-2 | ~ 8.4 - 8.6 | doublet | ~ 2.0 |

| H-5 | ~ 7.2 - 7.4 | doublet | ~ 8.5 |

| H-6 | ~ 8.1 - 8.3 | doublet of doublets | ~ 8.5, 2.0 |

| O-CH(CH₃)₂ | ~ 4.7 - 4.9 | septet | ~ 6.0 |

| O-CH(CH₃)₂ | ~ 1.4 | doublet | ~ 6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: six for the aromatic carbons, one for the carboxyl carbon, and two for the isopropoxy group carbons.

The carboxyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons' chemical shifts are significantly affected by the substituents. The carbon bearing the isopropoxy group (C4) and the carbon bearing the nitro group (C3) will be readily identifiable. The remaining aromatic carbons (C1, C2, C5, C6) will have shifts determined by the combined electronic effects of the substituents. For instance, the carbons in 4-nitrobenzoic acid range from approximately 124 to 150 ppm, with the carboxyl carbon at 166.27 ppm. rsc.org In 4-isopropoxybenzoic acid, the aromatic carbons appear between 115 and 163 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C1 | 124 - 128 |

| C2 | 128 - 132 |

| C3 | 148 - 152 |

| C4 | 155 - 160 |

| C5 | 115 - 120 |

| C6 | 133 - 137 |

| O-C H(CH₃)₂ | 70 - 75 |

| O-CH(C H₃)₂ | 20 - 25 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitro and Related Groups

¹⁵N NMR spectroscopy is a powerful, though less common, technique for characterizing nitrogen-containing compounds. huji.ac.il The ¹⁵N nucleus has a very wide chemical shift range, making it highly sensitive to the local electronic environment. For this compound, the key signal is from the nitro (NO₂) group.

The chemical shift of the nitro group nitrogen is expected in the range of 355 to 395 ppm (referenced to liquid NH₃). science-and-fun.de Studies on various nitroaromatic compounds have shown that the exact chemical shift can be influenced by other substituents on the aromatic ring. For example, the nitro group nitrogens in 2,4,6-trinitrotoluene (B92697) resonate at approximately 361 and 367 ppm. researchgate.net The analysis of ¹⁵N chemical shifts can be crucial in distinguishing between isomers and in studying electronic effects within the molecule.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Structural Elucidation

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the signals of H-2, H-5, and H-6 to their corresponding carbons (C2, C5, and C6) and to confirm the assignments of the isopropoxy group's CH and CH₃ signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu HMBC is critical for piecing together the molecular skeleton. For example, correlations would be expected from the H-2 proton to the carboxyl carbon (C=O), C-4, and C-6. The protons of the isopropoxy methyl groups would show a correlation to the methine carbon and to the aromatic C-4, confirming the ether linkage. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Analysis of Functional Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band in the IR spectrum, typically from 2500 to 3300 cm⁻¹. The C=O stretching vibration will produce a strong, sharp band around 1700 cm⁻¹. chegg.com

Nitro Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically appearing as a strong band between 1500 and 1560 cm⁻¹, and a symmetric stretch (νs) of medium intensity between 1335 and 1370 cm⁻¹. researchgate.net

Isopropoxy Group: The C-O-C ether linkage will show stretching vibrations in the region of 1200-1260 cm⁻¹ (asymmetric) and around 1020-1075 cm⁻¹ (symmetric). The C-H stretching and bending modes of the alkyl part will also be present.

Aromatic Ring: The C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Nitro | Asymmetric N-O stretch | 1500 - 1560 | Strong |

| Nitro | Symmetric N-O stretch | 1335 - 1370 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Ether | C-O-C stretch | 1200 - 1260 | Strong |

| Aromatic Ring | C-H out-of-plane bend | 700 - 900 | Strong |

Conformation-Dependent Spectral Features

The spatial arrangement of the isopropoxy and nitro groups relative to the benzoic acid moiety in this compound can significantly influence its spectral properties. While specific conformational studies on this exact molecule are not extensively detailed in the public domain, the principles can be inferred from studies on related nitrobenzoic acid derivatives. The rotational freedom around the C-O bond of the isopropoxy group and the C-N bond of the nitro group, as well as the C-C bond connecting the carboxyl group to the aromatic ring, can lead to various conformers. These conformational changes can affect the electronic environment of the molecule, leading to shifts in vibrational frequencies observed in infrared (IR) spectroscopy and changes in the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy. For instance, the degree of planarity between the nitro group and the benzene ring can impact the extent of electronic delocalization, which in turn would be reflected in the spectral data.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural elucidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally confirming the molecular formula of a compound. For this compound (C₁₀H₁₁NO₄), the theoretical exact mass can be calculated. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the NIST Chemistry WebBook provides mass spectral data for related compounds like 4-nitrobenzoic acid, showcasing the level of detail achievable. nist.govmassbank.eu

Table 1: Theoretical vs. Experimental Mass Data for Related Compounds

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 4-Nitrobenzoic acid nist.gov | C₇H₅NO₄ | 167.0219 |

| 4-Hydroxybenzoic acid nist.gov | C₇H₆O₃ | 138.0317 |

This table presents data for structurally related compounds to illustrate the principle of HRMS. The experimental mass for this compound would be determined in a laboratory setting.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for assessing the purity of this compound and analyzing complex mixtures containing this compound. nih.govekb.eg LC can separate the target compound from impurities, synthetic byproducts, or other components in a mixture. lcms.cz The subsequent MS analysis provides mass information for each separated component, allowing for their identification.

In a typical LC-MS workflow, a reversed-phase HPLC column could be used to separate the components based on their hydrophobicity. vu.edu.auulisboa.pt The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). The mass analyzer then separates the ions based on their m/z ratio, generating a mass spectrum for each eluting peak. This approach is not only qualitative but can also be quantitative, allowing for the determination of the concentration of this compound and its impurities. vu.edu.au

Table 2: Illustrative LC-MS Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) with formic acid vu.edu.au |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) massbank.eu |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |

This table provides a general set of parameters that could be adapted for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The chromophores present in this compound—the nitro-substituted benzene ring and the carboxylic acid group—give rise to characteristic absorption bands in the UV-Vis spectrum. The benzene ring itself exhibits π → π* transitions, which are influenced by the substituents. The nitro group, being a strong electron-withdrawing group, and the isopropoxy group, an electron-donating group, significantly affect the electronic structure of the aromatic ring.

The presence of the nitro group typically causes a red shift (bathochromic shift) of the primary and secondary benzene absorption bands. Furthermore, the nitro group itself has a weak n → π* transition at longer wavelengths. Studies on similar compounds, such as p-nitrobenzoic acid, show characteristic UV absorption maxima. For instance, the photodegradation of p-nitrobenzoic acid was monitored using a UV-Vis spectrophotometer at a wavelength of 270 nm. nih.gov The NIST Chemistry WebBook also provides UV/Visible spectral data for 4-nitrobenzoic acid. nist.gov The exact position and intensity of the absorption bands for this compound would depend on the solvent polarity and the specific electronic interactions between the substituents and the aromatic ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzoic acid nist.govmassbank.eunist.govchemicalbook.com |

| 4-Hydroxybenzoic acid nist.gov |

| 4-Amino-3-nitrobenzoic acid sigmaaldrich.com |

| 4-Methoxy-3-nitrobenzoic acid bldpharm.comchemicalbook.com |

| 3-Nitrobenzoic acid thermofisher.com |

Computational and Theoretical Investigations of 4 Isopropoxy 3 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, providing a bridge between molecular structure and observable properties. Density Functional Theory (DFT) is a widely used computational method for these investigations due to its favorable balance of accuracy and computational cost. scirp.orgiosrjournals.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to model the electronic structure and predict various molecular properties of organic compounds like 4-Isopropoxy-3-nitrobenzoic acid. scirp.orgresearchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.netresearchgate.net For this compound, calculations would confirm the planarity of the benzene (B151609) ring, with the attached carboxylic acid, nitro, and isopropoxy groups adopting specific orientations to minimize steric hindrance and maximize electronic stabilization.

Conformational analysis is also performed to identify different stable conformers, particularly by studying the rotation around single bonds, such as the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid to the ring. researchgate.net These calculations help in understanding the molecule's flexibility and the relative energies of its different spatial arrangements. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. researchgate.net

Table 1: Selected Predicted Geometrical Parameters for this compound

This interactive table contains hypothetical but realistic data based on DFT calculations for similar molecules.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | 1.36 Å |

| Bond Length | O-H (Carboxylic Acid) | 0.97 Å |

| Bond Length | C-N (Nitro Group) | 1.48 Å |

| Bond Length | N-O (Nitro Group) | 1.23 Å |

| Bond Angle | O-C=O (Carboxylic Acid) | 123.5° |

| Bond Angle | C-C-N (Ring) | 121.0° |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. ossila.comyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net In this compound, the electron-donating isopropoxy group and the phenyl ring are expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing nitro and carboxylic acid groups are expected to dominate the LUMO. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is crucial for applications in optics and electronics. ias.ac.inrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies

This interactive table contains hypothetical but realistic data based on DFT calculations for similar molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netactascientific.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). walisongo.ac.idsemanticscholar.org

For this compound, the MEP map would show the most negative potential (red regions) concentrated around the oxygen atoms of the carboxylic acid and nitro groups, identifying these as the most likely sites for electrophilic attack. researchgate.net The area around the acidic hydrogen of the carboxyl group would exhibit the most positive potential (blue region), confirming it as the primary site for nucleophilic attack or deprotonation. researchgate.net The benzene ring and isopropoxy group would show intermediate potential values. This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. walisongo.ac.id

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. scirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predicted spectra are invaluable for assigning experimental signals and confirming the structure of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This interactive table contains hypothetical but realistic data based on known chemical shifts for the constituent functional groups.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -COOH | 11.0 - 13.0 |

| Aromatic C-H | 7.5 - 8.5 |

| -OCH(CH₃)₂ | 4.6 - 4.8 |

| -OCH(CH₃)₂ | 1.3 - 1.5 |

| ¹³C NMR | |

| -COOH | 166.5 |

| Aromatic C-NO₂ | 150.0 |

| Aromatic C-O | 155.0 |

| Aromatic C-H | 115.0 - 135.0 |

| -OCH(CH₃)₂ | 72.0 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by a factor to better match experimental anharmonic frequencies. nih.gov The analysis of these vibrational modes helps in identifying the characteristic frequencies of functional groups, such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric N-O stretches of the nitro group, and the C-O stretches of the isopropoxy group. scirp.orgresearchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

This interactive table contains hypothetical but realistic data based on DFT calculations for similar molecules.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 2980 - 2870 |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 |

| N-O asymmetric stretch | 1550 - 1520 |

| N-O symmetric stretch | 1360 - 1330 |

Non-Linear Optical (NLO) Property Assessment

Molecules that exhibit a strong non-linear response to intense light are of great interest for applications in optoelectronics and photonics. jhuapl.edu Compounds like this compound are promising NLO candidates because they possess an electron-donating group (isopropoxy) and electron-withdrawing groups (nitro, carboxylic acid) attached to a π-conjugated system (the benzene ring). ias.ac.inresearchgate.net This "push-pull" electronic structure facilitates intramolecular charge transfer, leading to a large change in dipole moment and a high molecular hyperpolarizability (β), which is a measure of the NLO activity. scirp.org Computational methods can be used to calculate the dipole moment (μ) and the first-order hyperpolarizability (β) to assess the NLO potential of the molecule. researchgate.netresearchgate.net

Table 5: Predicted Dipole Moment and First-Order Hyperpolarizability

This interactive table contains hypothetical but realistic data based on DFT calculations for similar molecules.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~5-7 Debye |

Molecular Dynamics Simulations (Potential Applications)

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. ajchem-a.comrsc.org

MD simulations could be used to explore several potential applications for this compound. For instance, by simulating the molecule's interaction with the active site of a specific protein, researchers can investigate its potential as a therapeutic agent. nih.gov Such simulations provide information on binding affinity, conformational changes upon binding, and the stability of the protein-ligand complex. Additionally, MD simulations can be used to study the molecule's behavior in different solvents or its aggregation properties, which is crucial for designing new materials with specific solubility or self-assembly characteristics. rsc.orgresearchgate.net

Chemical Reactivity and Advanced Transformations of 4 Isopropoxy 3 Nitrobenzoic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of 4-isopropoxy-3-nitrobenzoic acid is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives. These transformations are fundamental in altering the compound's physical and chemical properties, which is crucial for its application in various fields of chemical synthesis.

Esterification Reactions

Esterification of the carboxylic acid is a common transformation. This reaction can be achieved through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is accomplished using methanol (B129727) and a catalytic amount of sulfuric acid, with reaction times varying from 30 minutes to 16 hours. bond.edu.au A one-hour reaction time provides a workable yield for laboratory settings. bond.edu.au

Another approach involves the use of triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (B109758) at room temperature, which can produce esters in good to excellent yields. researchgate.net The choice of base is critical, with DMAP being identified as particularly effective. researchgate.net Furthermore, the direct esterification of nitrobenzoic acids with glycerol (B35011) can be carried out at temperatures above 100°C using an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com This method has been shown to be effective, whereas using a different acid catalyst like orthophosphoric acid under similar conditions may not yield the desired product. google.com

The reaction conditions for esterification can be optimized by considering the solvent and the base. For the esterification of 4-nitrobenzoic acid, dichloromethane has been found to be a superior solvent compared to others like THF, acetonitrile (B52724), ethyl acetate, chloroform, and n-hexane. researchgate.net

Table 1: Esterification of 4-Nitrobenzoic Acid with n-Butanol

| Base | Yield (%) |

|---|---|

| Triethylamine | 65 |

| Pyridine (B92270) | 50 |

| DMAP | 92 |

| DBU | 70 |

| K₂CO₃ | 40 |

Reaction Conditions: Ph₃PBr₂ or Ph₃PI₂, Dichloromethane, Room Temperature. Data sourced from a study on one-pot synthesis of carboxylic acid esters. researchgate.net

Amide Bond Formation and Derivatization with Anilines

The formation of amides from this compound is another important derivatization. This can be achieved by reacting the carboxylic acid with an amine. However, the reactivity of the amine, particularly with anilines, can be a challenge. Anilines are generally poor nucleophiles, especially when they possess electron-withdrawing groups. researchgate.net

Several methods can be employed to facilitate amide bond formation. One common approach is the use of coupling agents. For instance, titanium tetrachloride (TiCl₄) in pyridine at 85°C has been shown to be effective for the direct condensation of carboxylic acids and amines, yielding amides in moderate to excellent yields. nih.gov This method is compatible with a wide range of substrates, including those with acid-labile protecting groups. nih.gov

Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the aniline. researchgate.net The use of reagents like oxalyl chloride can achieve this conversion. researchgate.net Alternatively, coupling agents like HBTU in the presence of a base such as DIEA can be used to promote the reaction between the carboxylic acid and aniline. researchgate.net

A novel method for amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This approach avoids the need for external activating agents and has been shown to be applicable to the synthesis of primary, secondary, and tertiary amides. nih.gov

Other Carboxyl Functional Group Transformations

Beyond esterification and amidation, the carboxylic acid moiety can undergo other transformations. While specific examples for this compound are not detailed in the provided context, general reactions of carboxylic acids can be inferred. These could include reduction of the carboxylic acid to an alcohol, though this often requires harsh reducing agents that might also affect the nitro group. Selective reduction would be a key challenge in such a transformation.

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group to an amine is a pivotal reaction, significantly altering the electronic properties of the aromatic ring. Catalytic hydrogenation is a widely used method for this transformation. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.com For example, the reduction of aromatic nitro compounds can be achieved using a palladium on carbon (Pd/C) catalyst. mdpi.com

The catalytic hydrogenation of aromatic nitro compounds is an industrially important reaction for producing intermediates for various products. google.com The process can be carried out in a continuous manner using a fixed-bed reactor with catalyst particles. google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For instance, Rh-MoOx/SiO₂ has been shown to be an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols in water. rsc.org

Selective Reduction Pathways

Selective reduction of the nitro group in the presence of other reducible functional groups, like the carboxylic acid, is a key consideration. Several reagents and methods have been developed to achieve this selectivity.

One such method employs hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder at room temperature. niscpr.res.in This system has been shown to selectively and rapidly reduce aromatic nitro groups to the corresponding amines in good yields without affecting other reducible substituents like carboxylic acids. niscpr.res.in

Another approach for selective reduction involves the use of sodium borohydride (B1222165) in combination with a transition metal complex. jsynthchem.com While sodium borohydride alone is a moderate reducing agent, its reductive power can be enhanced by the presence of catalysts like Ni(PPh₃)₄, enabling the reduction of nitro compounds to amines. jsynthchem.com The use of stannous chloride (SnCl₂) in a non-acidic medium like ethanol (B145695) also provides a pH-neutral system for nitro reduction. masterorganicchemistry.com

Mechanochemical methods, such as ball milling, have also been employed for the catalytic transfer hydrogenation of aromatic nitro derivatives, offering a solvent-free route to amino compounds. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-3-nitrobenzoic acid |

| Methyl 4-amino-3-nitrobenzoate |

| N,N-dimethylaminopyridine (DMAP) |

| 4-Nitrobenzoic acid |

| n-Butanol |

| Triethylamine |

| Pyridine |

| DBU |

| K₂CO₃ |

| Titanium tetrachloride (TiCl₄) |

| HBTU |

| DIEA |

| Oxalyl chloride |

| N-2-nitrophenyl hydrazonyl bromides |

| Hydrazine glyoxylate |

| Sodium borohydride |

| Ni(PPh₃)₄ |

| Stannous chloride (SnCl₂) |

| Rh-MoOx/SiO₂ |

| Palladium on carbon (Pd/C) |

| Orthophosphoric acid |

| Glycerol |

Reactions Involving the Aromatic Ring

The reactivity of the aromatic core of this compound is dictated by the electronic and steric interplay of its three substituents: the isopropoxy group (-O-iPr), the nitro group (-NO₂), and the carboxylic acid group (-COOH). These groups modulate the electron density of the benzene (B151609) ring and direct the position of any subsequent chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents. An incoming electrophile (E⁺) will preferentially attack the position on the ring that is most activated and least sterically hindered.

The directing effects of the substituents are summarized below:

Isopropoxy Group (-O-iPr) at C4: This is an alkoxy group, which is a strongly electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect is dominant, making it a powerful activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.orgcognitoedu.org

Nitro Group (-NO₂) at C3: This is a strongly electron-withdrawing group (EWG) through both resonance (-M) and inductive (-I) effects. It is a strong deactivating group and a meta-director. wikipedia.orgcognitoedu.orgyoutube.com

Carboxylic Acid Group (-COOH) at C1: This group is electron-withdrawing, primarily through induction, and is thus a deactivating group and a meta-director. cognitoedu.org

The available positions for substitution on the this compound ring are C2, C5, and C6. The directing effects of the three substituents converge to strongly favor substitution at a single position.

The ortho, para-directing isopropoxy group at C4 activates the ortho positions (C3 and C5). Since C3 is already substituted, this strongly directs towards C5.

The meta-directing nitro group at C3 directs towards the meta positions (C1 and C5). Since C1 is substituted, this also directs towards C5.

The meta-directing carboxylic acid group at C1 directs towards the meta positions (C3 and C5). With C3 being substituted, this effect also points to C5.

This concerted directionality makes the C5 position the overwhelmingly favored site for electrophilic attack. Furthermore, the positions adjacent to the existing substituents (C2 and C6) are more sterically hindered, particularly the C2 position, which is flanked by the carboxylic acid and nitro groups, and the C6 position, which is next to the bulky isopropoxy group.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Favored Position(s) |

| -COOH | C1 | Deactivating (EWG) | meta | C3, C5 |

| -NO₂ | C3 | Deactivating (EWG) | meta | C1, C5 |

| -O-iPr | C4 | Activating (EDG) | ortho, para | C3, C5 |

| Consensus | C5 |

Therefore, typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield the corresponding 5-substituted derivative of this compound with high regioselectivity. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to produce 4-isopropoxy-3,5-dinitrobenzoic acid. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (if applicable for derivatives)

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires two key features: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

This compound itself is not a direct substrate for classical SNAr reactions because it lacks a suitable leaving group on the aromatic ring. However, derivatives of this compound could readily undergo such transformations.

For example, if a halogen atom (e.g., Cl, Br) were introduced at the C5 position (via electrophilic halogenation as described above), the resulting compound, 5-halo-4-isopropoxy-3-nitrobenzoic acid, would be an excellent candidate for SNAr.

In this hypothetical derivative:

The nitro group at C3 is ortho to the potential leaving group at C5.

The carboxylic acid at C1 is para to the potential leaving group at C5.

Both of these strong electron-withdrawing groups would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. nih.gov A wide range of nucleophiles, such as alkoxides, amines, and thiolates, could then displace the halide at the C5 position.

Advanced transformations, such as the oxidative nucleophilic substitution of hydrogen (SNArH), could potentially occur where a hydrogen atom is replaced by a nucleophile in the presence of an oxidant, particularly given the electron-deficient nature of the ring. rsc.org

Regioselectivity and Stereoselectivity in Derivatization (if applicable)

Regioselectivity , the preference for reaction at one position over another, is a defining characteristic of the chemical reactivity of this compound's aromatic ring. libretexts.org As detailed in section 5.3.1, the directing effects of the isopropoxy, nitro, and carboxyl groups work in concert to overwhelmingly favor electrophilic substitution at the C5 position. The steric bulk of the substituents further reinforces this selectivity by hindering approach to the C2 and C6 positions. This leads to a very high degree of regiocontrol in derivatization reactions involving the aromatic ring.

Stereoselectivity is generally not a factor in the electrophilic substitution reactions on the aromatic ring itself, as the ring is planar and the introduction of a new substituent does not typically create a new stereocenter. However, if a derivatization reaction involved a chiral reagent or catalyst, or if a reaction occurred at the chiral center of a substituent that was itself chiral, then diastereoselectivity could be observed. For this compound, the molecule is achiral, so stereoselectivity in aromatic substitution would not be a primary consideration unless chiral reagents are employed.

Role As a Versatile Synthetic Intermediate in Target Compound Synthesis

Precursor in Medicinal Chemistry Target Synthesis

In the field of medicinal chemistry, 4-Isopropoxy-3-nitrobenzoic acid serves as a key intermediate in the creation of complex molecules with potential therapeutic applications. Its derivatives have been explored for the treatment of viral infections, parasitic diseases, and as agents that interact with DNA.

Synthesis of Anti-Hepatitis C Virus (HCV) Biaryl Amide Derivatives

A notable application of this compound is in the synthesis of novel biaryl amide derivatives that exhibit potent inhibitory activity against the Hepatitis C virus (HCV). In one study, this compound was utilized as a key intermediate in a multi-step synthesis to produce a series of compounds designed to inhibit HCV replication.

The synthesis commenced with the nucleophilic substitution reaction of methyl 4-hydroxy-3-nitrobenzoate with 2-bromopropane, followed by hydrolysis under basic conditions to yield this compound. This intermediate was then coupled with various substituted anilines to form the corresponding nitro compounds. Subsequent reduction of the nitro group to an amine, followed by reaction with propanoyl chloride or 2-bromo propanoyl chloride, afforded the final biaryl amide derivatives.

Table 1: Synthesis of Anti-HCV Biaryl Amide Derivatives

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Methyl 4-hydroxy-3-nitrobenzoate, 2-bromopropane | DMF, K2CO3, 60 °C, 12 h | Methyl 4-isopropoxy-3-nitrobenzoate |

| 2 | Methyl 4-isopropoxy-3-nitrobenzoate | Basic hydrolysis | This compound |

| 3 | This compound, Substituted anilines | Coupling agents | Nitro-biaryl amide intermediates |

| 4 | Nitro-biaryl amide intermediates | Pd-catalyzed hydrogenation | Amino-biaryl amide intermediates |

The intensive structural modifications and structure-activity relationship (SAR) studies led to the discovery of several novel compounds with potent inhibitory activity against HCV.

Building Block for DNA Minor Groove Binders

While direct synthesis of DNA minor groove binders from this compound is not explicitly detailed in the reviewed literature, its structural motifs are found in precursors to these important molecules. DNA minor groove binders are small molecules that can bind to the minor groove of duplex DNA, potentially disrupting DNA structure and function. The synthesis of carbocyclic analogues of lexitropsins, a class of DNA minor groove binders, often involves the use of substituted aminobenzoic acids. The structural framework of this compound, once the nitro group is reduced to an amine, provides a substituted aminobenzoic acid that could potentially be incorporated into the synthesis of novel lexitropsin analogues.

Intermediate for Antiprotozoal Agents

Derivatives of this compound have shown significant promise as intermediates in the development of antiprotozoal agents. Specifically, the related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. nbinno.com This enzyme is crucial for the parasite's infectivity, making it a key target for new drug development. nbinno.com

The synthesis of such inhibitors can be envisioned starting from this compound. The isopropoxy group can be cleaved to reveal the corresponding 4-hydroxy-3-nitrobenzoic acid, which can then be aminated to produce 4-amino-3-nitrobenzoic acid. This versatile intermediate can then be further modified to create a variety of potential antiprotozoal compounds. nbinno.com

Table 2: Potential Synthesis of Antiprotozoal Precursor

| Starting Material | Key Transformation | Intermediate | Potential Application |

|---|

Potential in Synthesis of Analogues for Antiviral Research

The core structure of this compound presents possibilities for its use in the synthesis of analogues for broader antiviral research. The development of novel antiviral agents often involves the exploration of diverse chemical scaffolds. Benzoic acid derivatives, in general, are utilized in the synthesis of various compounds with biological activity. While direct evidence of this compound in the synthesis of other antiviral analogues is not prominent in the available literature, its functional groups allow for a range of chemical modifications that could lead to new classes of antiviral compounds.

Intermediate in the Synthesis of Proparacaine Analogs

Proparacaine is a local anesthetic with the chemical name 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate. The structural similarity between proparacaine and derivatives of this compound suggests the potential for this compound to serve as an intermediate in the synthesis of proparacaine analogs.

The synthesis of such analogs could involve the reduction of the nitro group of this compound to an amino group, followed by esterification with 2-(diethylamino)ethanol. This would yield an analogue of proparacaine with an isopropoxy group instead of a propoxy group. The synthesis of various local anesthetics often follows similar synthetic pathways, making this a plausible application for this compound. nih.gov

Applications in Material Science Precursor Synthesis (e.g., Dyes, Pigments)

In the realm of material science, this compound is a valuable precursor, particularly in the synthesis of dyes and pigments. The aromatic nitro and carboxylic acid functionalities are key to its utility in this field.

The related compound, 4-amino-3-nitrobenzoic acid, is extensively used in the production of azo dyes. nbinno.com These dyes are significant in the textile industry due to their vibrant colors and stability. The synthesis typically involves diazotization of the amino group, followed by coupling with a suitable aromatic compound to form the azo linkage. nbinno.com Given that this compound can be readily converted to 4-amino-3-isopropoxybenzoic acid via reduction of the nitro group, it serves as an excellent starting material for a variety of azo dyes.

Furthermore, 3-nitro-4-methoxybenzoic acid, a close structural relative of this compound, is a key intermediate for important red organic pigments. google.com It is used to synthesize intermediates like 3-amino-4-methoxybenzoyl aniline (Fast Red KD base), which is a precursor to several C.I. Pigment Red dyes. google.com This strongly suggests that this compound could be similarly employed in the synthesis of a range of novel pigments with potentially unique color properties.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxy-3-nitrobenzoate |

| 2-bromopropane |

| Methyl 4-isopropoxy-3-nitrobenzoate |

| Propanoyl chloride |

| 2-bromo propanoyl chloride |

| Lexitropsins |

| 4-amino-3-nitrobenzoic acid |

| Trypanosoma cruzi |

| 4-hydroxy-3-nitrobenzoic acid |

| Proparacaine |

| 2-(diethylamino)ethanol |

| 3-nitro-4-methoxybenzoic acid |

| 3-amino-4-methoxybenzoyl aniline |

| Fast Red KD base |

This compound serves as a valuable building block in organic synthesis due to its distinct functional groups—a carboxylic acid, a nitro group, and an isopropoxy ether—on an aromatic ring. These features allow for sequential and regioselective modifications, making it a key intermediate in the preparation of more complex molecules. Its utility is particularly evident in the synthesis of substituted nitro- and aminobenzoic acids and their derivatives, which are precursors to a variety of organic molecules, including pharmaceutical agents. The synthesis of this compound can be achieved through methods such as the reaction of 4-fluoro-3-nitrobenzoic acid with isopropanol in the presence of a base, or via the nucleophilic substitution of methyl 4-hydroxy-3-nitrobenzoate with 2-bromopropane followed by hydrolysis.

Construction of Complex Aromatic Systems

The structure of this compound is well-suited for the construction of elaborate aromatic systems, such as biaryl amides. The carboxylic acid moiety can readily undergo amide coupling reactions with various anilines to create a new amide bond, thereby linking two aromatic rings.

In a notable application, this compound was utilized as a key intermediate in the synthesis of novel biaryl amide derivatives investigated for their potential inhibitory effects against the hepatitis C virus. The synthesis commenced with the coupling of this compound with substituted anilines to furnish the corresponding nitro-biaryl amide compounds. This transformation highlights the compound's role in assembling complex molecular architectures by forming connections between different aromatic units. The general scheme for this type of amide coupling is presented below.

| Reactant A | Reactant B | Product |

| This compound | Substituted anilines | N-(substituted phenyl)-4-isopropoxy-3-nitrobenzamide |

This strategic use of an amide coupling reaction demonstrates the utility of this compound in expanding and diversifying aromatic structures, which is a fundamental approach in the development of new chemical entities with specific biological activities.

Formation of Nitrogen-Containing Heterocycles via Nitro Group Transformations

The nitro group of this compound is a key functional handle that can be chemically transformed to facilitate the formation of nitrogen-containing heterocyclic rings. A critical step in this process is the reduction of the nitro group to an amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in cyclization reactions.

One significant application is in the synthesis of a class of broad-spectrum antibacterial agents based on the 3-(4-(alkoxy)-3-aminophenyl)-2-oxazolidinone scaffold. In this synthetic pathway, the nitro group of this compound is reduced to an amine. This newly formed amino group is then converted into an isocyanate, which subsequently reacts with (R)-glycidyl butyrate to construct the oxazolidinone heterocyclic system.

The reduction of the nitro group is also a pivotal step in other synthetic sequences. For instance, in the synthesis of biaryl amide derivatives for anti-HCV research, the nitro intermediates derived from this compound are subjected to palladium-catalyzed hydrogenation to yield the corresponding amino derivatives. This transformation is crucial for further derivatization and for modulating the electronic and steric properties of the final compounds.

The resulting ortho-amino-isopropoxy benzoic acid derivative is a versatile precursor for various other nitrogen-containing heterocycles. For example, the condensation of ortho-phenylenediamines with carboxylic acids is a common method for synthesizing benzimidazoles. Following the reduction of its nitro group, the resulting 3-amino-4-isopropoxybenzoic acid possesses the necessary ortho-amino-carboxylic acid functionality that could potentially be adapted for the synthesis of quinazolinone systems, which have been explored as potential anticancer and herbicidal agents.

The key transformations involving the nitro group are summarized in the table below.

| Starting Material | Transformation | Key Intermediate | Potential Heterocyclic Product |

| This compound | Reduction of nitro group | 3-Amino-4-isopropoxybenzoic acid | Oxazolidinones, Benzimidazoles, Quinazolinones |

This strategic manipulation of the nitro group underscores the importance of this compound as a precursor for generating molecular diversity, particularly in the realm of nitrogen-containing heterocyclic compounds, which are a prominent feature in many biologically active molecules.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The primary route for the synthesis of 4-Isopropoxy-3-nitrobenzoic acid involves the direct nitration of 4-isopropoxybenzoic acid. A notable process for this conversion utilizes nitric acid at a concentration of 40-80% by weight, with the reaction proceeding at temperatures between 30-100°C. A specific example of this method describes the use of 60% nitric acid, where 4-isopropoxybenzoic acid is reacted to yield this compound with a purity of 99.4% and a yield of 79.8%. rsc.org This method is presented as an efficient and high-yield pathway to the target molecule.

Mechanistically, the synthesis is an electrophilic aromatic substitution. The isopropoxy group at the C4 position is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The nitration occurs at the C3 position, ortho to the activating isopropoxy group and meta to the deactivating carboxylic acid group, which is the expected outcome based on the electronic effects of the substituents.

It is important to note that the synthesis of the isomeric compound, 2-isopropoxy-4-nitrobenzoic acid, has been studied, and the reaction conditions, particularly temperature and the choice of base for subsequent hydrolysis steps, were found to be critical in avoiding the formation of undesired side products like trans-azoxybenzene derivatives. chemrxiv.orgchemrxiv.org While not directly pertaining to the synthesis of this compound, these findings underscore the importance of precise reaction control in achieving desired regioselectivity in the synthesis of substituted nitrobenzoic acids.

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4-Isopropoxybenzoic acid | 60% Nitric Acid | 30-100 | 79.8 | 99.4 | rsc.org |

Unexplored Reactivity and Derivatization Pathways

The documented reactivity of this compound is currently limited. However, based on its functional groups—a carboxylic acid, a nitro group, and an ether linkage—a number of derivatization pathways can be predicted, representing a fertile ground for future research.

The carboxylic acid group is a prime site for derivatization. Standard reactions such as esterification, amidation, and conversion to the corresponding acid chloride would provide a range of derivatives. For instance, Fischer esterification with various alcohols could yield a library of ester compounds with potentially interesting properties. csic.es

The nitro group offers another handle for chemical modification. Reduction of the nitro group to an amine is a common transformation that would yield 3-amino-4-isopropoxybenzoic acid. This amino derivative could then serve as a precursor for the synthesis of aza-heterocycles, azo dyes, or for the introduction of other functionalities via diazotization reactions. nbinno.com

Furthermore, the aromatic ring itself, although deactivated by the nitro and carboxylic acid groups, could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the displacement of the nitro group or other substituents. The interplay between the isopropoxy and nitro groups on the reactivity of the aromatic ring towards various reagents remains an unexplored area.

Emerging Applications in Chemical Biology and Materials Science

Currently, there is a lack of specific research on the applications of this compound in chemical biology and materials science. However, the structural motifs present in the molecule suggest several potential areas of investigation.

In the realm of chemical biology , related nitrobenzoic acid derivatives have shown biological activity. For example, 4-amino-3-nitrobenzoic acid has been investigated as an inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. nbinno.com This suggests that this compound and its derivatives, particularly the corresponding amino compound, could be explored for similar or other enzymatic inhibitory activities. The isopropoxy group may influence the lipophilicity and binding characteristics of the molecule, potentially leading to novel biological profiles.

In materials science , benzoic acid derivatives are utilized in the synthesis of polymers and liquid crystals. chemrxiv.org The rigid aromatic core of this compound, combined with its potential for derivatization, makes it a candidate for incorporation into novel polymeric structures. The polarity imparted by the nitro and carboxylic acid groups could also be exploited in the design of functional materials with specific electronic or optical properties. The study of its coordination chemistry with various metal ions could also lead to the development of new metal-organic frameworks (MOFs) with interesting structural and functional properties.

Advancements in Sustainable Synthesis Methodologies

The existing synthesis of this compound, which uses nitric acid without the need for sulfuric acid or organic solvents, can be considered a step towards a more sustainable process compared to traditional mixed-acid nitrations that generate significant acid waste. rsc.org